1,1,1-Trifluoro-3-isocyanatopropane

Description

The exact mass of the compound 1,1,1-Trifluoro-3-isocyanatopropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1,1-Trifluoro-3-isocyanatopropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoro-3-isocyanatopropane including the price, delivery time, and more detailed information at info@benchchem.com.

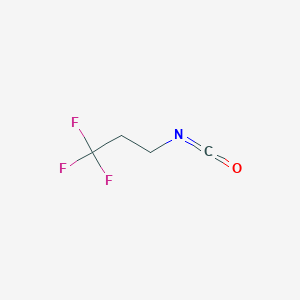

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-isocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO/c5-4(6,7)1-2-8-3-9/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGBAGWEUXSTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-97-3 | |

| Record name | 1,1,1-trifluoro-3-isocyanatopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 1,1,1-Trifluoro-3-isocyanatopropane

An In-depth Technical Guide to the Synthesis and Characterization of 1,1,1-Trifluoro-3-isocyanatopropane

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated building blocks highly sought after. Among these, 1,1,1-Trifluoro-3-isocyanatopropane stands out as a versatile reagent for introducing a trifluoropropyl moiety. This guide provides a comprehensive overview of the synthesis, characterization, and safe handling of this important chemical intermediate, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction to 1,1,1-Trifluoro-3-isocyanatopropane

1,1,1-Trifluoro-3-isocyanatopropane (CF₃CH₂CH₂NCO) is a fluorinated organic compound featuring a terminal trifluoromethyl group and a highly reactive isocyanate functional group. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the isocyanate, making it a valuable synthon for the preparation of a wide range of derivatives, including ureas, carbamates, and other heterocyclic systems. These derivatives are of significant interest in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

The synthesis of this compound is not trivial and requires careful consideration of reagents and reaction conditions. This guide will detail two primary synthetic routes and provide a thorough analysis of the characterization techniques required to ensure its purity and structural integrity.

Synthetic Routes and Methodologies

The synthesis of 1,1,1-Trifluoro-3-isocyanatopropane can be approached through several methods, with the most common being the Curtius rearrangement of a carboxylic acid derivative and the phosgenation of the corresponding amine.

Synthesis via Curtius Rearrangement

The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to an isocyanate. In this case, 4,4,4-trifluorobutanoic acid is the starting material. The acid is first converted to an acyl azide, which then undergoes thermal or photochemical rearrangement to the isocyanate.

Figure 1: Synthetic pathway for 1,1,1-Trifluoro-3-isocyanatopropane via Curtius rearrangement.

Experimental Protocol:

Step 1: Synthesis of 4,4,4-Trifluorobutanoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4,4-trifluorobutanoic acid (1.0 eq).

-

Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.

-

Heat the reaction mixture to reflux (approximately 80 °C) for 2 hours.

-

Monitor the reaction progress by IR spectroscopy, looking for the disappearance of the carboxylic acid O-H stretch.

-

After completion, remove the excess thionyl chloride by distillation. The crude 4,4,4-trifluorobutanoyl chloride is used in the next step without further purification.

Step 2: Synthesis of 4,4,4-Trifluorobutanoyl Azide

-

Dissolve the crude 4,4,4-trifluorobutanoyl chloride in acetone (5 mL/g).

-

In a separate flask, prepare a solution of sodium azide (1.5 eq) in water.

-

Cool the acyl chloride solution to 0 °C in an ice bath.

-

Slowly add the sodium azide solution to the acyl chloride solution while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Monitor the formation of the acyl azide by IR spectroscopy, observing the appearance of a strong azide stretch around 2140 cm⁻¹.

Step 3: Curtius Rearrangement to 1,1,1-Trifluoro-3-isocyanatopropane

-

Carefully extract the acyl azide into toluene. Caution: Acyl azides are potentially explosive and should be handled with extreme care.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Heat the toluene solution to reflux (approximately 110 °C). The rearrangement will occur with the evolution of nitrogen gas.

-

Continue heating until the evolution of nitrogen ceases (typically 1-2 hours).

-

The resulting solution contains the desired 1,1,1-Trifluoro-3-isocyanatopropane. The product can be purified by fractional distillation under reduced pressure.

Synthesis via Phosgenation of 3,3,3-Trifluoropropylamine

An alternative route involves the reaction of 3,3,3-trifluoropropylamine with phosgene or a phosgene equivalent, such as triphosgene. This method is often preferred for larger-scale synthesis due to its efficiency.

physicochemical properties of 1,1,1-Trifluoro-3-isocyanatopropane

An In-Depth Technical Guide to the Physicochemical Properties of 1,1,1-Trifluoro-3-isocyanatopropane

Introduction

1,1,1-Trifluoro-3-isocyanatopropane is a specialized chemical compound of significant interest to the fields of organic synthesis, materials science, and pharmaceutical development. Its unique bifunctional nature, characterized by a terminal trifluoromethyl (CF₃) group and a highly reactive isocyanate (-NCO) group, makes it a valuable reagent and building block. The trifluoromethyl group is a well-established pharmacophore known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The isocyanate group, a potent electrophile, serves as a versatile handle for conjugation and polymerization reactions.

This guide provides a comprehensive overview of the core physicochemical properties, reactivity, and handling considerations for 1,1,1-Trifluoro-3-isocyanatopropane, designed for researchers, chemists, and drug development professionals. The content herein is synthesized from established chemical principles and data on structurally related compounds to provide a robust technical profile.

Molecular Structure and Identification

The fundamental structure of 1,1,1-Trifluoro-3-isocyanatopropane consists of a three-carbon (propyl) chain. One terminus is capped by a trifluoromethyl group, while the other is functionalized with an isocyanate group.

Caption: Molecular structure of 1,1,1-Trifluoro-3-isocyanatopropane.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 406-97-3 | [3] |

| Molecular Formula | C₄H₄F₃NO | [3] |

| Molecular Weight | 139.08 g/mol | [3] |

| IUPAC Name | 1,1,1-Trifluoro-3-isocyanatopropane | N/A |

| SMILES | C(CC(F)(F)F)N=C=O | N/A |

| InChI Key | InChI=1S/C4H4F3NO/c5-4(6,7)2-1-3-8-9/h1-2H2 | N/A |

Core Physicochemical Properties

Experimental data for 1,1,1-Trifluoro-3-isocyanatopropane is not widely published. The properties in Table 2 are derived from supplier information or estimated based on the known properties of its structural analogs, such as 1,1,1-trifluoropropane and 1,1,1-trifluoro-3-iodopropane.

Table 2: Summary of Physicochemical Properties

| Property | Value (with units) | Methodological Insight |

| Appearance | Colorless liquid (Expected) | Visual inspection is the standard method. |

| Boiling Point | Estimated: 90-110 °C | Determined by ebulliometry or distillation. The estimate is based on 1,1,1-trifluoro-3-iodopropane (80 °C)[4] and the higher polarity of the isocyanate group. |

| Melting Point | < -50 °C (Expected) | Determined via Differential Scanning Calorimetry (DSC). The low estimate is based on related fluorinated alkanes like 1,1,1-trifluoropropane (-148 °C).[5][6] |

| Density | Estimated: 1.2 - 1.3 g/mL | Measured using a pycnometer or densitometer. The estimate is interpolated between 1,1,1-trifluoropropane (~1.04 g/mL)[5] and 1,1,1-trifluoro-3-iodopropane (1.91 g/mL).[4] |

| Solubility | Soluble in aprotic organic solvents (e.g., THF, DCM, Toluene). Reacts with protic solvents (e.g., water, alcohols). | Determined by miscibility tests. Reactivity with protic solvents is a key chemical property of isocyanates.[7][8] |

Chemical Reactivity and Stability

The chemical behavior of 1,1,1-Trifluoro-3-isocyanatopropane is dominated by the highly electrophilic carbon atom of the isocyanate group. This functional group readily reacts with a wide range of nucleophiles.[7] The electron-withdrawing nature of the adjacent trifluoromethylpropyl chain is expected to enhance the electrophilicity of the isocyanate carbon, potentially increasing its reaction rates compared to non-fluorinated alkyl isocyanates.

Key Reactions:

-

Reaction with Alcohols: Forms a stable urethane (carbamate) linkage. This is a cornerstone reaction in polyurethane chemistry and bioconjugation.[8][9] Primary alcohols are generally more reactive than secondary alcohols.[9]

-

Reaction with Amines: Reacts very rapidly with primary and secondary amines to yield urea derivatives. This reaction is typically orders of magnitude faster than the reaction with alcohols.[10][11]

-

Reaction with Water: Undergoes hydrolysis to form an unstable carbamic acid intermediate, which then decarboxylates to yield 3,3,3-trifluoropropan-1-amine and carbon dioxide gas.[7][8][11] This reaction makes the compound highly moisture-sensitive.

Caption: Key reaction pathways of 1,1,1-Trifluoro-3-isocyanatopropane with common nucleophiles.

Stability and Storage:

Due to its reactivity with water, 1,1,1-Trifluoro-3-isocyanatopropane must be handled under anhydrous conditions and stored under an inert atmosphere (e.g., nitrogen or argon). Containers should be tightly sealed to prevent moisture ingress, which can lead to degradation and pressure build-up from CO₂ evolution.

Experimental Protocol: Quenching of Residual Isocyanate

Trustworthy experimental design requires a validated method for safely neutralizing reactive reagents post-reaction. The following protocol describes a standard procedure for quenching residual 1,1,1-Trifluoro-3-isocyanatopropane in a reaction mixture.

Objective: To safely neutralize any unreacted isocyanate to prevent hazardous exposure and ensure clean workup.

Materials:

-

Reaction mixture containing residual isocyanate.

-

Anhydrous isopropanol or methanol.

-

Stir plate and stir bar.

-

Fume hood.

-

Appropriate Personal Protective Equipment (PPE).

Procedure:

-

Preparation: Ensure the reaction vessel is under a controlled atmosphere (e.g., nitrogen blanket) and is being stirred. Cool the reaction mixture to 0 °C using an ice bath to moderate the quenching reaction rate.

-

Nucleophile Addition: Slowly add an excess (typically 5-10 molar equivalents relative to the initial isocyanate amount) of a simple alcohol like isopropanol. The alcohol will react with the isocyanate to form a stable, non-volatile urethane.

-

Causality: Using an alcohol is preferred over water or amines for quenching in many organic solvents because the reaction is fast but controllable, and it does not generate gas (unlike water) or highly polar byproducts that can complicate extraction (unlike primary amines).

-

-

Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The completion of the quench can be verified by Infrared (IR) Spectroscopy by monitoring the disappearance of the strong isocyanate peak (~2250-2275 cm⁻¹).

-

Workup: Once the absence of the isocyanate is confirmed, the reaction mixture can be safely handled in the open air for standard aqueous workup and purification procedures.

Application in Drug Development and Synthesis

The dual functionality of 1,1,1-Trifluoro-3-isocyanatopropane makes it a powerful tool for medicinal chemists and material scientists.

-

Drug Conjugation: The isocyanate group can be used to link the trifluoromethylpropyl moiety to drug molecules, proteins, or delivery vectors that possess available hydroxyl or amine groups.

-

Pharmacophore Introduction: The trifluoromethyl group is a bioisostere for several functional groups and can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[2]

Caption: Conceptual workflow for modifying a drug molecule using 1,1,1-Trifluoro-3-isocyanatopropane.

Safety and Handling

Isocyanates as a class are potent respiratory sensitizers and can cause severe irritation to the skin, eyes, and respiratory tract.[12] All handling of 1,1,1-Trifluoro-3-isocyanatopropane should be conducted in a well-ventilated chemical fume hood while wearing appropriate PPE, including safety goggles, lab coat, and nitrile gloves.[13] In case of inhalation, move to fresh air immediately. For skin or eye contact, flush with copious amounts of water and seek medical attention.[14]

References

-

Wikipedia. Isocyanate. [Link]

-

Raspoet, G., et al. (2000). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Physical Chemistry A. [Link]

-

Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. [Link]

-

Poliuretanos. 1.2.1 - Isocyanate Reactions. [Link]

-

PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity. [Link]

-

ResearchGate. Reaction of Isocyanates with amines. [Link]

-

NASA Technical Reports Server. (1962). Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylacetonate. [Link]

-

Lango, J., et al. (2019). Microreactor assisted method for studying isocyanate–alcohol reaction kinetics. Reaction Kinetics, Mechanisms and Catalysis. [Link]

-

ResearchGate. Reaction of isocyanates with alcohols. [Link]

-

PubChem - NIH. 1,1,1-Trifluoropropane. [Link]

-

PubChem - NIH. 1,1,1-Trifluoro-3-iodopropane. [Link]

-

Cheméo. Chemical Properties of Propane, 1,1,1-trifluoro- (CAS 421-07-8). [Link]

-

ChemWhat. 1,1,1-TRIFLUOROPROPANE CAS#: 421-07-8. [Link]

-

DC Fine Chemicals. Safety Data Sheet - (3-Isocyanatopropyl)triethoxysilane. [Link]

- Google Patents.

-

ChemSynthesis. 1,1,1-trifluoropropane. [Link]

-

European Patent Office. EP 1119534 B1 - METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE. [Link]

-

Ghaffari, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. [Link]

-

Chemsrc. 1,1,1-trifluoropropane. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. 1,1,1-Trifluoro-3-isocyanatopropane - CAS:406-97-3 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. 1,1,1-三氟-3-碘丙烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,1,1-TRIFLUOROPROPANE CAS#: 421-07-8 [m.chemicalbook.com]

- 6. 1,1,1-trifluoropropane | CAS#:421-07-8 | Chemsrc [chemsrc.com]

- 7. Isocyanate - Wikipedia [en.wikipedia.org]

- 8. Decoding isocyanates: A deep dive into isocyanates - Dongsen Chemicals [dongsenchem.com]

- 9. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 10. poliuretanos.net [poliuretanos.net]

- 11. pcimag.com [pcimag.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

A Predictive and Methodological Guide to the Thermal Stability and Decomposition of 1,1,1-Trifluoro-3-isocyanatopropane

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted thermal stability and decomposition pathways of 1,1,1-Trifluoro-3-isocyanatopropane. In the absence of direct experimental data for this specific molecule, this document synthesizes information from studies on analogous aliphatic isocyanates and organofluorine compounds to offer a predictive framework for its behavior under thermal stress. We will explore the anticipated effects of the electron-withdrawing trifluoromethyl group on the reactivity of the isocyanate moiety, propose likely decomposition mechanisms, and outline potential hazardous byproducts. Furthermore, this guide details recommended analytical methodologies for the systematic investigation of its thermal degradation, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), infrared spectroscopy (IR), and mass spectrometry (MS). The aim is to equip researchers with the foundational knowledge and experimental strategies required to safely handle and study this compound.

Introduction: The Significance of Fluorinated Isocyanates

The incorporation of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (-CF3) is particularly valued for its strong electron-withdrawing nature and the high stability of the C-F bond.[1] 1,1,1-Trifluoro-3-isocyanatopropane, an aliphatic isocyanate, presents an interesting case study in how this potent functional group may influence the inherent reactivity and thermal stability of the isocyanate group.

Isocyanates are known for their high reactivity, which makes them valuable building blocks in the synthesis of polyurethanes, pharmaceuticals, and agrochemicals. However, this reactivity also poses challenges in terms of storage, handling, and understanding their behavior under thermal stress. Aliphatic isocyanates, in general, exhibit different thermal decomposition profiles compared to their aromatic counterparts.[2] This guide will provide a detailed, predictive exploration of the thermal behavior of 1,1,1-Trifluoro-3-isocyanatopropane, grounded in established chemical principles.

Predicted Thermal Stability: The Influence of the Trifluoromethyl Group

The thermal stability of an isocyanate is influenced by its molecular structure. For 1,1,1-Trifluoro-3-isocyanatopropane, the strong electron-withdrawing effect of the trifluoromethyl group is anticipated to play a significant role.[3] This inductive effect can delocalize electron density away from the isocyanate group, potentially influencing its reactivity and the energetics of its decomposition pathways.

While the -CF3 group itself is exceptionally stable due to the high bond energy of the C-F bonds, its electronic influence on the rest of the molecule is profound.[1] It is hypothesized that the electron-withdrawing nature of the -CF3 group may slightly stabilize the isocyanate group towards certain unimolecular decomposition pathways by altering the electron density around the N=C=O moiety. However, it may also activate adjacent C-H bonds, potentially lowering the activation energy for other decomposition routes.

Table 1: Predicted Thermal Decomposition Onset for 1,1,1-Trifluoro-3-isocyanatopropane in Comparison to Related Compounds

| Compound | Predicted Decomposition Onset (TGA, N2 atmosphere) | Rationale |

| 1,1,1-Trifluoro-3-isocyanatopropane | 180 - 250 °C | The electron-withdrawing -CF3 group may offer some stabilization, but the aliphatic nature suggests a lower onset than aromatic isocyanates. |

| Typical Aliphatic Isocyanate (e.g., n-Butyl Isocyanate) | 150 - 220 °C | Serves as a baseline for a simple aliphatic isocyanate without strong inductive effects. |

| Typical Aromatic Isocyanate (e.g., Phenyl Isocyanate) | 200 - 300 °C | The aromatic ring provides resonance stabilization, leading to higher thermal stability. |

Note: The values for 1,1,1-Trifluoro-3-isocyanatopropane are predictive and should be confirmed experimentally.

Probable Decomposition Pathways and Mechanisms

The thermal decomposition of isocyanates can proceed through several pathways, often in competition with each other. For 1,1,1-Trifluoro-3-isocyanatopropane, the following pathways are considered most probable:

Trimerization to Isocyanurate

A common reaction for isocyanates upon heating is the formation of a cyclic trimer, known as an isocyanurate. This is a highly exothermic process that results in a more thermally stable structure.[4][5] This pathway is often catalyzed by impurities or specific catalysts but can also occur thermally.

Caption: Trimerization of 1,1,1-Trifluoro-3-isocyanatopropane.

Formation of Carbodiimide and Carbon Dioxide

At higher temperatures, isocyanates can decompose to form a carbodiimide and carbon dioxide. This is a common pathway for many isocyanates and is often a key step in the formation of further decomposition products.

Caption: Formation of Carbodiimide and CO2.

Intramolecular Rearrangement and Fragmentation

The presence of the trifluoromethyl group may facilitate unique fragmentation pathways. Due to the high stability of the C-F bond, fragmentation is more likely to occur at other points in the molecule. One possibility is the elimination of hydrogen fluoride (HF), although this would require significant energy input. A more likely scenario at elevated temperatures is the fragmentation of the propyl chain.

Potential Hazardous Decomposition Products

A thorough understanding of the potential hazardous byproducts of thermal decomposition is crucial for ensuring laboratory and industrial safety.

Table 2: Predicted Hazardous Decomposition Products and Their Associated Risks

| Potential Product | Chemical Formula | Associated Hazards |

| Hydrogen Fluoride | HF | Highly corrosive and toxic; causes severe burns upon contact. |

| Carbon Monoxide | CO | Toxic, flammable gas; an asphyxiant. |

| Hydrogen Cyanide | HCN | Highly toxic and flammable gas; a chemical asphyxiant.[6] |

| Trifluoropropene | C3H3F3 | Flammable gas; potential for respiratory irritation. |

| Various Nitrogen Oxides | NOx | Toxic and corrosive gases; respiratory irritants. |

This is not an exhaustive list. The exact composition of decomposition products will depend on the temperature, atmosphere, and presence of catalysts or impurities.

Recommended Analytical Methodologies for Investigation

A multi-faceted analytical approach is recommended to fully characterize the thermal stability and decomposition of 1,1,1-Trifluoro-3-isocyanatopropane.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These techniques are fundamental for determining the onset of decomposition, the rate of mass loss as a function of temperature, and the enthalpy changes associated with decomposition events.

Experimental Protocol: TGA-DSC Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of 1,1,1-Trifluoro-3-isocyanatopropane into an alumina or platinum crucible.

-

Instrumentation: Use a simultaneous TGA-DSC instrument.

-

Atmosphere: Conduct experiments under a controlled atmosphere, typically high-purity nitrogen, at a flow rate of 50-100 mL/min to study inert decomposition. A parallel experiment in an air or oxygen atmosphere can be performed to assess oxidative stability.

-

Temperature Program: Heat the sample from ambient temperature to at least 600 °C at a constant heating rate (e.g., 10 °C/min). Multiple heating rates (e.g., 5, 10, and 20 °C/min) can be used to perform kinetic analysis of the decomposition process.[7]

-

Data Analysis: Determine the onset temperature of decomposition from the TGA curve and identify endothermic or exothermic events from the DSC curve.

Caption: Workflow for TGA-DSC Analysis.

Evolved Gas Analysis (EGA) using TGA-IR-MS

To identify the gaseous decomposition products, coupling the TGA to an infrared spectrometer and a mass spectrometer is highly recommended.

Experimental Protocol: TGA-IR-MS Analysis

-

Instrumentation: Interface the outlet of the TGA furnace to the gas cell of an FTIR spectrometer and subsequently to the inlet of a mass spectrometer via a heated transfer line.

-

TGA Program: Follow the temperature program as described for the TGA-DSC analysis.

-

Spectroscopic Analysis:

-

FTIR: Continuously collect infrared spectra of the evolved gases. The characteristic N=C=O stretching vibration appears between 2250 and 2285 cm⁻¹. Look for the appearance of bands corresponding to CO2, CO, HF, and other potential products.

-

MS: Continuously acquire mass spectra to identify the molecular ions and fragmentation patterns of the evolved species. This is particularly useful for identifying smaller organic fragments.

-

-

Data Correlation: Correlate the evolution of specific gases (from IR and MS data) with the mass loss events observed in the TGA data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Residue Analysis

For analyzing non-volatile decomposition products or for quantifying residual isocyanate, LC-MS/MS is a powerful technique. Isocyanates are highly reactive and require derivatization for analysis.

Experimental Protocol: LC-MS/MS Analysis of Isocyanates

-

Sample Collection and Derivatization: Collect any solid or liquid residue after a thermal decomposition experiment. For the quantification of the isocyanate, derivatize with an agent such as di-n-butylamine (DBA) to form a stable urea derivative.[8][9]

-

Chromatographic Separation: Use a suitable reversed-phase HPLC column to separate the derivatized analytes.

-

Mass Spectrometric Detection: Employ tandem mass spectrometry (MS/MS) for sensitive and selective detection of the derivatized isocyanate and its potential amine decomposition products.[8]

Conclusion

While direct experimental data on the thermal stability and decomposition of 1,1,1-Trifluoro-3-isocyanatopropane is currently unavailable, a predictive understanding can be formulated based on the known chemistry of aliphatic isocyanates and the powerful electronic effects of the trifluoromethyl group. It is anticipated that this compound will exhibit moderate thermal stability, with decomposition likely initiating in the range of 180-250 °C. The primary decomposition pathways are predicted to include trimerization to isocyanurates at lower temperatures, and formation of carbodiimides and fragmentation at higher temperatures. The potential for the formation of hazardous byproducts such as hydrogen fluoride and hydrogen cyanide necessitates careful handling and a well-designed experimental approach for its study.

The analytical methodologies outlined in this guide, particularly TGA-DSC coupled with evolved gas analysis and LC-MS/MS for residue analysis, provide a robust framework for the comprehensive characterization of the thermal behavior of 1,1,1-Trifluoro-3-isocyanatopropane. The insights gained from such studies will be invaluable for ensuring the safe handling, storage, and application of this and related fluorinated isocyanates in research and development.

References

-

Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. (2020). MDPI. [Link]

-

The Thermal Decomposition of Isocyanurates. (n.d.). ResearchGate. [Link]

-

Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. (n.d.). PMC. [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). PMC. [Link]

-

Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. (2025). Academia.edu. [Link]

-

(PDF) Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. (2025). ResearchGate. [Link]

-

Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. (2020). PubMed. [Link]

-

Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. (2020). RSC Publishing. [Link]

-

Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate. (n.d.). PMC. [Link]

-

Thermal Decomposition of Cyanate Ester Resins. (n.d.). ROSA P. [Link]

-

Total Organofluorine (TOF) Assay Provides Estimates of Maximum Total PFAS Levels. (n.d.). ALS Global. [Link]

-

Validation of a Solvent-Free Sampler for the Determination of Low Molecular Weight Aliphatic Isocyanates Under Thermal Degradation Conditions. (2007). Taylor & Francis Online. [Link]

-

Aliphatic Isocyanate Monomers Health and Safety. (n.d.). Covestro. [Link]

-

Infrared Spectroscopic Study of Isocyanate Formation in the Reaction of NO and CO over Cr203/A1203 and Cr203/Si02. (1979). RSC Publishing. [Link]

-

Removal of per- and polyfluoroalkyl substances and organic fluorine from sewage sludge and sea sand by pyrolysis. (n.d.). Institute of Chemical Process Fundamentals. [Link]

-

Exposure to airborne isocyanates and other thermal degradation products at polyurethane-processing workplaces. (n.d.). Journal of Environmental Monitoring (RSC Publishing). [Link]

-

Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. (n.d.). Remspec Corporation. [Link]

-

Determination of complex mixtures of airborne isocyanates and amines Part 5.† Determination of low molecular weight aliphatic. (n.d.). Semantic Scholar. [Link]

-

Thermal Analysis of Polyurethane Dispersions Based on Different Polyols. (n.d.). SciSpace. [Link]

-

Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.). PMC. [Link]

-

Determination of complex mixtures of airborne isocyanates and aminesPart 4.† Determination of aliphatic isocyanates as dibutylamine derivatives using liquid chromatography and mass spectrometry. (n.d.). Semantic Scholar. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. [Link]

-

Organofluorine Compounds in the Environment - Analysis, Sources and. (n.d.). Bibliothèque et Archives Canada. [Link]

-

Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? (2023). Reddit. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

-

Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). Waseda University. [Link]

-

High-Temperature Pyrolysis for Elimination of Per- and Polyfluoroalkyl Substances (PFAS) from Biosolids. (2022). MDPI. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02463E [pubs.rsc.org]

- 6. solutions.covestro.com [solutions.covestro.com]

- 7. Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1,1,1-Trifluoro-3-isocyanatopropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,1,1-Trifluoro-3-isocyanatopropane in organic solvents. In the absence of extensive published solubility data for this specific compound, this guide establishes a predictive framework based on its molecular structure and the well-documented behavior of isocyanates and fluorinated compounds. It offers a theoretical foundation for understanding its solubility, a predicted solubility profile in a range of common organic solvents, and a detailed, self-validating experimental protocol for the quantitative determination of its solubility. This document is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation involving 1,1,1-Trifluoro-3-isocyanatopropane.

Introduction: Understanding the Molecule

1,1,1-Trifluoro-3-isocyanatopropane is a bifunctional organic molecule featuring a terminal trifluoromethyl group (-CF3) and a highly reactive isocyanate group (-NCO) separated by a propane chain. This unique combination of functional groups dictates its physicochemical properties and, consequently, its solubility in various media.

-

The Isocyanate Group (-NCO): This functional group is characterized by a carbon atom double-bonded to both an oxygen and a nitrogen atom. The isocyanate group is a potent electrophile, making it highly susceptible to reaction with nucleophiles such as alcohols, amines, and water. This reactivity is a critical consideration when selecting a solvent, as protic solvents will react to form urethanes, ureas, or other derivatives rather than simply dissolving the compound.

-

The Trifluoromethyl Group (-CF3): The -CF3 group significantly influences the molecule's properties. The high electronegativity of the fluorine atoms creates a strong dipole moment within the group, and the C-F bond is one of the strongest in organic chemistry, imparting metabolic stability.[1] The presence of a trifluoromethyl group can enhance lipophilicity and modulate the electronic nature of the molecule, thereby affecting its intermolecular interactions and solubility.[1]

This guide will first delve into the theoretical underpinnings of solubility for this compound, followed by a practical, step-by-step methodology for its empirical determination.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For 1,1,1-Trifluoro-3-isocyanatopropane, we must consider the contributions of both the polar, reactive isocyanate group and the less polar, electron-withdrawing trifluoromethylpropyl chain.

The Critical Role of the Isocyanate Group's Reactivity

The isocyanate group's high reactivity with nucleophiles is the most important factor in solvent selection.[2] Protic solvents, such as water, alcohols, and primary or secondary amines, are generally unsuitable for dissolving isocyanates without a chemical reaction occurring.[3] This reaction leads to the formation of new compounds and is not a true dissolution. Therefore, for the purpose of determining the physical solubility of 1,1,1-Trifluoro-3-isocyanatopropane, aprotic solvents are the only viable option.

The Influence of the Trifluoromethyl Group

The trifluoromethyl group generally increases a molecule's lipophilicity, which can enhance solubility in non-polar organic solvents.[1] However, the strong inductive effect of the -CF3 group can also influence the polarity of the entire molecule. While the trifluoromethyl group itself is non-polar due to symmetry, its strong electron-withdrawing nature can create a molecular dipole, potentially increasing solubility in polar aprotic solvents.

Predicted Solubility Profile

Based on these principles, a qualitative solubility profile for 1,1,1-Trifluoro-3-isocyanatopropane can be predicted. This prediction should always be verified experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Cyclohexane | High | The non-polar trifluoropropyl chain will interact favorably with non-polar solvents via London dispersion forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Moderate to High | The dipole moment of the isocyanate group and the influence of the trifluoromethyl group can lead to favorable dipole-dipole interactions with these solvents. However, strong interactions with solvents like DMF can sometimes catalyze isocyanate reactions.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The similar polarities and potential for dipole-dipole interactions suggest good miscibility. |

| Protic | Water, Ethanol, Methanol | Reactive (Insoluble) | The isocyanate group will react with the hydroxyl group of these solvents to form urethanes or, in the case of water, an unstable carbamic acid that decomposes to an amine and carbon dioxide.[2] |

Experimental Determination of Solubility

To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Materials and Equipment

-

1,1,1-Trifluoro-3-isocyanatopropane (high purity)

-

Selected anhydrous aprotic organic solvents (high purity)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or water bath

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks

-

Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis or MS).

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1,1,1-Trifluoro-3-isocyanatopropane to several glass vials. An excess is visually confirmed by the presence of undissolved material at the bottom of the vial.

-

Accurately pipette a known volume of the selected anhydrous organic solvent into each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

After agitation, allow the vials to stand undisturbed at the same constant temperature for several hours to allow the undissolved solute to settle.

-

-

Sampling and Sample Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of 1,1,1-Trifluoro-3-isocyanatopropane of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solution using a calibrated analytical method (GC or HPLC).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following should be implemented:

-

Purity of Materials: Use high-purity solute and anhydrous solvents to avoid side reactions and inaccurate measurements.

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.

-

Equilibrium Confirmation: Take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change, indicating that equilibrium has been reached.

-

Replicates: Perform the experiment in triplicate for each solvent to assess the precision of the results.

Factors Influencing Solubility: A Deeper Dive

The following diagram illustrates the interplay of factors that determine the solubility of 1,1,1-Trifluoro-3-isocyanatopropane.

Caption: Key factors influencing the solubility of the target compound.

Conclusion

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Isocyanate. Wikipedia. [Link]

-

1,1,1-Trifluoropropane | C3H5F3 | CID 67899. PubChem. [Link]

-

Isocyanate reactions in and with N,N-dimethylformamide. ResearchGate. [Link]

-

Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics. [Link]

-

Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides. ResearchGate. [Link]

Sources

A Senior Scientist's Technical Guide to 1,1,1-Trifluoro-3-isocyanatopropane: A Niche Building Block for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, success is often dictated by the ability to precisely modulate molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. The strategic incorporation of fluorine is a cornerstone of this process, and specialized reagents that combine fluorinated motifs with reactive functionalities are invaluable tools. This guide provides an in-depth technical overview of 1,1,1-Trifluoro-3-isocyanatopropane, a unique building block designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinct advantages of the trifluoropropyl group.

The Strategic Imperative: Merging Fluorine's Power with Isocyanate Reactivity

The trifluoromethyl (CF₃) group is a well-established bioisostere for a methyl group, but its impact extends far beyond simple replacement. Its high electronegativity and metabolic stability can profoundly influence a molecule's pKa, lipophilicity, and resistance to oxidative metabolism by cytochrome P450 enzymes.[1][2] When this robust moiety is tethered to a highly versatile isocyanate (-N=C=O) group, the resulting reagent, 1,1,1-Trifluoro-3-isocyanatopropane, becomes a powerful tool. The isocyanate is an electrophilic handle that reacts efficiently with a wide range of nucleophiles—most notably primary and secondary amines—to form stable urea linkages.[3][4] This provides a direct and reliable method for introducing the beneficial 3,3,3-trifluoropropyl group into lead compounds, libraries, or molecular probes.

Commercial Availability and Sourcing

1,1,1-Trifluoro-3-isocyanatopropane is a specialized reagent and is not as widely stocked as more common building blocks. Its procurement typically requires sourcing from suppliers who focus on fluorinated intermediates or custom synthesis. Researchers should anticipate longer lead times and plan accordingly.

Key Procurement Considerations:

-

Purity: For pharmaceutical applications, a purity of ≥95% is the minimum standard to prevent side reactions from synthetic impurities.

-

Supplier Vetting: Given the niche nature of the reagent, it is crucial to source from suppliers who can provide a Certificate of Analysis (CoA) confirming identity and purity.

-

CAS Number: Note that there can be ambiguity in CAS numbers for less common reagents. The CAS number 1645-56-3 is associated with this compound, though some suppliers may use internal catalog numbers.

Table 1: Representative Commercial Supplier

| Supplier | Product Number (Example) | Purity Specification | CAS Number | Notes |

| Beijing Xinheng Biotechnology | A2044875 | ≥95% | 406-97-3 | Offers a range of quantities from milligrams to grams.[5] |

Note: This information is based on available catalog data and is subject to change. Direct inquiry with fine chemical suppliers specializing in fluorinated compounds is recommended.

Physicochemical & Handling Data

A thorough understanding of the reagent's properties is critical for safe handling and successful experimental design.

Table 2: Physicochemical Properties of 1,1,1-Trifluoro-3-isocyanatopropane

| Property | Value | Source/Comment |

| Molecular Formula | C₄H₄F₃NO | - |

| Molecular Weight | 139.08 g/mol | - |

| CAS Number | 1645-56-3 / 406-97-3 | Multiple numbers may be in use; verify with supplier.[5] |

| Appearance | Likely a colorless to light-yellow liquid | Based on analogous compounds. |

| Boiling Point | Not widely reported; estimated to be ~110-120 °C | Based on similar fluorinated propanes. |

| Moisture Sensitivity | High | Reacts with water to form unstable carbamic acid, leading to urea impurities. |

Authoritative Insights on Handling and Storage:

As with all isocyanates, 1,1,1-Trifluoro-3-isocyanatopropane is fundamentally moisture-sensitive. The primary mode of degradation is reaction with water to form the corresponding amine (3,3,3-trifluoropropylamine), which can then rapidly react with another molecule of the isocyanate to form a symmetrical N,N'-bis(3,3,3-trifluoropropyl)urea impurity. This side-product can be challenging to remove and consumes valuable reagent.

-

Mandatory Inert Atmosphere: All handling, aliquoting, and reactions must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

-

Storage: The reagent should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and well-ventilated area away from incompatible materials like alcohols, amines, and water.[6]

-

Personal Protective Equipment (PPE): Isocyanates are potent respiratory sensitizers and lachrymators.[7] Work must be conducted in a certified chemical fume hood. Wear nitrile gloves, chemical splash goggles, and a lab coat. Avoid inhalation of vapors.

Application in Drug Discovery: A Step-by-Step Protocol

The primary application of this reagent is the covalent modification of amine-containing scaffolds to introduce the 3,3,3-trifluoropropyl group, thereby creating a new chemical entity with potentially improved drug-like properties.

Protocol: Synthesis of a 1-Aryl-3-(3,3,3-trifluoropropyl)urea

This protocol details a robust method for the reaction of 1,1,1-Trifluoro-3-isocyanatopropane with a representative primary aromatic amine (aniline).

Causality Behind Experimental Choices:

-

Solvent: Dichloromethane (DCM) is chosen for its inertness towards the reactants and its ability to dissolve a wide range of organic compounds. It is also easily removed under reduced pressure.

-

Stoichiometry: A slight excess (1.05 eq.) of the isocyanate is used to ensure complete consumption of the more valuable amine starting material.

-

Temperature: The reaction is initiated at 0 °C to control the initial exotherm of the reaction, then allowed to warm to room temperature to ensure it proceeds to completion.

-

Monitoring: Thin Layer Chromatography (TLC) is a rapid and effective method to monitor the disappearance of the starting amine, which is typically more polar than the resulting urea product.

Detailed Methodology:

-

Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 mmol, 1.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen gas for 5 minutes.

-

Dissolution: Using a syringe, add 10 mL of anhydrous DCM to the flask and stir until the aniline is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.

-

Reagent Addition: While stirring, slowly add 1,1,1-Trifluoro-3-isocyanatopropane (1.05 mmol, 1.05 eq.) to the reaction mixture dropwise via syringe over 5 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), observing the consumption of the aniline spot.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 20 mL of water. Extract the aqueous layer with DCM (2 x 15 mL).

-

Washing: Combine the organic layers and wash sequentially with 20 mL of 1M HCl, 20 mL of water, and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure 1-phenyl-3-(3,3,3-trifluoropropyl)urea.

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of a substituted urea via isocyanate-amine coupling.

Conclusion: A High-Value Tool for a High-Stakes Field

1,1,1-Trifluoro-3-isocyanatopropane represents a specialized yet potent building block for drug discovery and development. Its value lies in the direct, reliable installation of the 3,3,3-trifluoropropyl group, a moiety known to confer desirable pharmacokinetic and metabolic properties. While its niche status requires careful sourcing and handling, the strategic advantage it offers in lead optimization justifies its consideration in advanced research programs. By adhering to rigorous anhydrous techniques and appropriate safety protocols, medicinal chemists can effectively wield this reagent to construct novel molecular entities and accelerate the journey toward new therapeutic breakthroughs.

References

-

Beijing Xinheng Biotechnology Co., Ltd. 1,1,1-Trifluoro-3-isocyanatopropane Product Page. [Link]

-

PubChem, National Institutes of Health. 1,1,1-Trifluoropropane. [Link]

-

Preprints.org. Fluorine in drug discovery: Role, design and case studies. [Link]

-

National Center for Biotechnology Information. Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

ResearchGate. Isocyanide‐Based Multicomponent Reactions. [Link]

-

Patsnap. The Role of Isocyanates in Modern Pharmaceuticals. [Link]

- Google Patents.

-

ChemSynthesis. 1,1,1-trifluoropropane. [Link]

-

PubChem, National Institutes of Health. 1,1,1-Trifluoro-3-iodopropane. [Link]

- Google Patents. Preparation method of 1,1,1-trifluoro-isopropylamine.

-

University of Southampton. 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. [Link]

-

Atmospheric Chemistry and Physics. Secondary aerosol formation from atmospheric reactions of aliphatic amines. [Link]

-

ResearchGate. Relative reactivity's of various functional groups towards isocyanates. [Link]

-

U.S. Environmental Protection Agency. 1,1,1-Trifluoro-3-iodopropane Properties. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,1,1-Trifluoro-3-isocyanatopropane - CAS:406-97-3 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Note: A Practical Guide to the Synthesis of N-(3,3,3-Trifluoropropyl)urea-Substituted Amino Acids

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry and drug development. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity, by altering the electronic nature and conformation of the parent molecule.[1] 1,1,1-Trifluoro-3-isocyanatopropane is a valuable bifunctional reagent that provides a direct and efficient means of introducing the 3,3,3-trifluoropropyl moiety onto nucleophilic scaffolds. This application note provides a comprehensive, field-tested guide for researchers, chemists, and drug development professionals on the modification of amino acids with 1,1,1-Trifluoro-3-isocyanatopropane to form stable N-(3,3,3-Trifluoropropyl)urea derivatives.

This document offers a detailed examination of the underlying reaction mechanism, step-by-step protocols for synthesis and purification, and guidelines for the characterization of the final products. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the methodology for their specific amino acid of interest.

Reaction Mechanism and Principles

The fundamental reaction involves the nucleophilic addition of the primary or secondary amine of an amino acid to the highly electrophilic carbon atom of the isocyanate group in 1,1,1-Trifluoro-3-isocyanatopropane. This reaction is typically rapid and proceeds to completion, forming a stable urea linkage.[2][3][4]

Key Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino acid's α-amino group attacks the central carbon of the isocyanate (R-N=C=O) group.

-

Intermediate Formation: A transient, zwitterionic intermediate is formed.

-

Proton Transfer: A rapid proton transfer from the nitrogen to the oxygen atom occurs, yielding the final, stable urea derivative.

The reaction is generally considered to follow second-order kinetics, being first order in both the amine and the isocyanate concentration.[2] While the reaction can proceed without a catalyst, it is often accelerated by the presence of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[5] The base serves to deprotonate the ammonium salt of the amino acid ester, liberating the free amine for reaction.

To prevent unwanted side reactions, such as polymerization or reaction with the carboxylic acid moiety, the amino acid is typically used in its ester form (e.g., methyl or ethyl ester). The ester group can be removed post-modification via saponification if the free acid is the desired final product.

Caption: Reaction scheme for urea formation.

Detailed Experimental Protocols

This section provides two key protocols: the primary reaction for the synthesis of the urea derivative and an optional subsequent step for deprotection to the free carboxylic acid.

Protocol 1: Synthesis of Amino Acid Ester N-(3,3,3-Trifluoropropyl)urea Derivatives

This protocol describes a general procedure for the reaction using an amino acid ethyl ester as the starting material.

Materials and Reagents:

-

Amino Acid Ester Hydrochloride (e.g., Glycine ethyl ester HCl, L-Alanine ethyl ester HCl)

-

1,1,1-Trifluoro-3-isocyanatopropane

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add the amino acid ester hydrochloride (1.0 eq).

-

Dissolve or suspend the amino acid ester in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M.

-

Cool the mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the subsequent base and isocyanate addition.

-

-

Base Addition:

-

Slowly add DIPEA or TEA (1.1 eq) dropwise to the cooled suspension.

-

Stir the mixture at 0 °C for 15-20 minutes. The suspension should become a clear solution as the free amine is generated.

-

-

Isocyanate Addition:

-

Add 1,1,1-Trifluoro-3-isocyanatopropane (1.05 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Causality: A slight excess of the isocyanate ensures complete consumption of the valuable amino acid ester. Dropwise addition prevents a rapid temperature increase and potential side reactions.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amino acid ester spot is no longer visible.

-

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃, water, and brine.

-

Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.[6]

-

Elute with a suitable solvent gradient (e.g., 20% to 50% Ethyl Acetate in Hexanes) to isolate the pure urea derivative.

-

Combine the pure fractions and remove the solvent in vacuo to yield the final product, typically as a white or off-white solid.

-

Protocol 2: (Optional) Saponification to the Free Amino Acid Derivative

If the final application requires the free carboxylic acid, the ester can be hydrolyzed.

Materials and Reagents:

-

Purified Amino Acid Ester Urea Derivative (from Protocol 1)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

1 M Sodium Hydroxide (NaOH) solution

-

1 M Hydrochloric Acid (HCl) solution

-

Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

-

Setup: Dissolve the urea derivative (1.0 eq) in MeOH or THF.

-

Hydrolysis: Add 1 M NaOH (1.5-2.0 eq) and stir the mixture at room temperature for 4-12 hours, monitoring by TLC.

-

Acidification: Once the reaction is complete, remove the organic solvent under reduced pressure. Add water to the residue and cool to 0 °C. Carefully acidify the aqueous solution to pH ~2-3 with 1 M HCl. A precipitate of the product should form.

-

Extraction: Extract the acidified aqueous layer three times with Ethyl Acetate.

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final free acid product.

Data and Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques.

Table 1: Representative Reaction Parameters

| Amino Acid Ester | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |

| Glycine Ethyl Ester HCl | DCM | DIPEA | 0 to RT | 3 | 85-95% |

| L-Alanine Ethyl Ester HCl | DCM | DIPEA | 0 to RT | 3 | 80-90% |

| L-Phenylalanine Methyl Ester HCl | THF | TEA | 0 to RT | 4 | 82-92% |

| L-Valine Methyl Ester HCl | DCM | DIPEA | 0 to RT | 4 | 75-85% |

Yields are based on literature precedents for similar urea formation reactions and may vary based on experimental scale and purification efficiency.

Expected Spectroscopic Data

-

¹H NMR: Expect to see characteristic signals for the trifluoropropyl group: a triplet around δ 3.8-4.0 ppm (for the -CH₂- adjacent to the CF₃) and a multiplet around δ 3.2-3.4 ppm (for the -CH₂- adjacent to the urea nitrogen). Two distinct N-H signals for the urea linkage will also be present, typically between δ 5.0 and δ 8.0 ppm.

-

¹³C NMR: The formation of the urea is confirmed by the appearance of a new carbonyl signal in the range of δ 155-160 ppm.

-

¹⁹F NMR: A characteristic signal, typically a triplet, for the -CF₃ group will appear around δ -64 to -66 ppm.

-

Mass Spectrometry (HRMS): The calculated exact mass of the [M+H]⁺ or [M+Na]⁺ ion should be observed, confirming the molecular formula.[7][8]

Workflow Visualization

The following diagram outlines the complete experimental process from starting materials to the final characterized product.

Caption: Experimental workflow for amino acid modification.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive isocyanate (hydrolyzed).2. Insufficient base.3. Wet solvent/reagents. | 1. Use fresh or newly opened isocyanate.2. Ensure 1.1 eq of base is used.3. Use anhydrous solvents and dry glassware thoroughly. |

| Multiple Products on TLC | 1. Reaction with residual water.2. Dimerization/trimerization of isocyanate.3. Side reaction on amino acid side chain. | 1. Ensure anhydrous conditions.2. Add isocyanate slowly at 0 °C.3. Protect reactive side chains (e.g., Lys, Tyr) if necessary. |

| Incomplete Reaction | 1. Insufficient reaction time.2. Steric hindrance from bulky amino acid. | 1. Extend reaction time and continue monitoring by TLC.2. Consider slightly elevated temperature (e.g., 40 °C) or a longer reaction time. |

References

-

Farkas, A., & Strohm, P. F. (n.d.). Mechanism of Amine-Catalyzed Reaction of Isocyanates with Hydroxyl Compounds. Industrial & Engineering Chemistry Fundamentals - ACS Publications. [Link]

-

Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. [Link]

-

Baker, J. W., & Holdsworth, J. B. (1947). The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part IV. Journal of the Chemical Society (Resumed). [Link]

-

Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. [Link]

-

Wikipedia. (n.d.). Isocyanate. [Link]

-

Hebei Mingxu Chemicals. (2024, October 29). Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. [Link]

-

Zhou, L., et al. (2018). Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. Molecules. [Link]

-

Alves, D., et al. (2019). New thiourea and urea derivatives containing trifluoromethyl- and bis-triflouromethyl-4H-chromen-3-yl substituents. Molecular Physics. [Link]

-

Issidorides, C. H. (n.d.). A contribution to the study of the kinetics and mechanism of the reaction between phenyl isocyanate and aniline. AUB ScholarWorks. [Link]

-

Zhou, L., et al. (2018). Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity. PubMed. [Link]

-

Sabbioni, G., & Tinner, U. (1992). Reactions of 4 methylphenyl isocyanate with amino acids. PubMed. [Link]

-

ResearchGate. (n.d.). Reaction of Isocyanates with amines. [Link]

-

Al-Omair, M. A., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules. [Link]

-

Wikipedia. (n.d.). Urea. [Link]

-

Zare, M., et al. (2021). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Publishing. [Link]

- Google Patents. (n.d.).

-

Luzina, E. L., & Popov, A. V. (2016). Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl). PMC. [Link]

-

Sharma, G., et al. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Gavin Publishers. [Link]

-

Waters. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]

-

Parker, E. T., et al. (2014). A Plausible Simultaneous Synthesis of Amino Acids and Simple Peptides on the Primordial Earth. Angewandte Chemie. [Link]

-

ResearchGate. (n.d.). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. [Link]

-

The University of Glasgow. (n.d.). Gourlay, Ben (2025) Synthesis of Unnatural Fluorescent α-amino acids. [Link]

-

UCL Discovery. (n.d.). Prebiotic synthesis and triphosphorylation of 3′-amino-TNA nucleosides. [Link]

-

ACS Publications. (2018). Selective Radical Trifluoromethylation of Native Residues in Proteins. [Link]

-

ACS Publications. (n.d.). An improved method for the synthesis of enantiomerically pure amino acid ester isocyanates. [Link]

- Google Patents. (n.d.).

-

MDPI. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. [Link]

-

PMC. (2019). Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation. [Link]

-

RSC Publishing. (2024). Isocyanate-based multicomponent reactions. [Link]

-

PMC. (n.d.). How To Get Isocyanate?. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 3. Decoding isocyanates: A deep dive into isocyanates - Dongsen Chemicals [dongsenchem.com]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. poliuretanos.net [poliuretanos.net]

- 6. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes & Protocols for Reactions Involving 1,1,1-Trifluoro-3-isocyanatopropane

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven method for enhancing critical properties such as metabolic stability, binding affinity, and lipophilicity.[1][2][3] The trifluoromethyl group (-CF3) is a particularly valued motif in this regard.[4][5] 1,1,1-Trifluoro-3-isocyanatopropane (TFIP) is a versatile bifunctional reagent that capitalizes on these benefits. It features a highly reactive isocyanate moiety for covalent bond formation and a terminal trifluoromethyl group, making it an invaluable building block for synthesizing novel trifluoromethylated compounds.

This guide provides a comprehensive overview of the experimental setup for reactions involving TFIP. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and explaining the underlying chemical principles that govern experimental choices.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is paramount for safe and effective experimentation.

| Property | Value | Source |

| Molecular Formula | C4H4F3NO | [6] |

| Molecular Weight | 139.08 g/mol | [6] |

| InChIKey | QGGBAGWEUXSTGO-UHFFFAOYSA-N | [6] |

| SMILES | O=C=NCC(C(F)(F)F) | [6] |

| Appearance | (Predicted) Colorless Liquid | N/A |

| Boiling Point | (Predicted) ~100-120 °C | N/A |

Table 1: Physicochemical properties of 1,1,1-Trifluoro-3-isocyanatopropane.

Safety & Handling: A Mandate for Caution

Isocyanates are reactive compounds that require stringent safety protocols. The trifluoromethyl group does not mitigate these hazards. All manipulations must be conducted within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[7][8]

-

Respiratory Protection: Isocyanates are potent respiratory sensitizers. Avoid breathing vapors or mists.[7][8][9] Work in a well-ventilated area. For operations with a higher risk of aerosolization, a NIOSH-approved respirator may be necessary.[7]

-

Moisture Sensitivity: Isocyanates react with water to form unstable carbamic acids, which decompose to amines and carbon dioxide. This can lead to pressure buildup in sealed containers. Always handle TFIP under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents and reagents.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, amines, and water.[10]

-

Spill & Waste Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[8] Dispose of all waste in accordance with local and national regulations.[7][9]

Core Reactivity and Mechanistic Rationale

The synthetic utility of TFIP is centered on the electrophilic nature of the isocyanate carbon atom. The strong electron-withdrawing effect of the adjacent nitrogen and oxygen atoms renders this carbon highly susceptible to nucleophilic attack. Furthermore, the inductive effect of the distal trifluoromethyl group can enhance this electrophilicity, making TFIP a highly reactive isocyanate.[11]

The general reaction mechanism involves the attack of a nucleophile (such as an alcohol or amine) on the isocyanate carbon, followed by proton transfer to the nitrogen atom.

Figure 1: General reaction scheme for nucleophilic addition to TFIP.

Application Protocol 1: Synthesis of Trifluoromethylated Carbamates

Carbamates are key functional groups in many pharmaceuticals and agrochemicals. The reaction of TFIP with an alcohol provides a direct and efficient route to this motif.

Causality and Experimental Design

The reaction between an isocyanate and an alcohol is typically high-yielding and clean. However, the choice of catalyst and reaction conditions is crucial. Tertiary amines (like triethylamine) or organotin compounds (like dibutyltin dilaurate, DBTDL) are often used to catalyze the reaction by activating the alcohol or the isocyanate. For this protocol, we will use DBTDL, which is highly effective at low concentrations. The reaction must be conducted under anhydrous conditions to prevent the competitive reaction of TFIP with water.

Materials and Reagents

-

1,1,1-Trifluoro-3-isocyanatopropane (TFIP)

-

Primary or Secondary Alcohol (e.g., Benzyl alcohol)

-

Dibutyltin dilaurate (DBTDL) solution (e.g., 0.1 M in anhydrous THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Standard Schlenk line or glovebox equipment

-

Magnetic stirrer and stir bars

-

Round-bottom flasks, syringes, needles

-

TLC plates (e.g., silica gel 60 F254)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Protocol

-

Inert Atmosphere Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of Nitrogen or Argon.

-

Reagent Preparation: In the reaction flask, dissolve the alcohol (1.0 eq.) in anhydrous THF (to make a ~0.5 M solution).

-

Catalyst Addition: Add the DBTDL solution (0.01 eq.) to the stirred alcohol solution via syringe.

-

TFIP Addition: Slowly add 1,1,1-Trifluoro-3-isocyanatopropane (1.05 eq.) dropwise to the reaction mixture at room temperature. An exotherm may be observed. If necessary, cool the flask with a water bath.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol. The reaction is typically complete within 1-4 hours.

-

Work-up: Once the reaction is complete, quench the reaction by adding a small amount of methanol to consume any unreacted isocyanate. Concentrate the mixture under reduced pressure.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting carbamate product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Application Protocol 2: Synthesis of Trifluoromethylated Ureas

Substituted ureas are prevalent structures in medicinal chemistry, often acting as hydrogen bond donors and acceptors. The reaction of TFIP with a primary or secondary amine is a robust method for their synthesis.

Causality and Experimental Design

The reaction between an isocyanate and an amine is generally very rapid and often does not require a catalyst. The high nucleophilicity of the amine ensures a swift reaction. The primary experimental consideration is controlling the stoichiometry, as the addition of the highly reactive isocyanate can be exothermic. Slow, dropwise addition at a reduced temperature (0 °C) is recommended to maintain control over the reaction.

Materials and Reagents

-